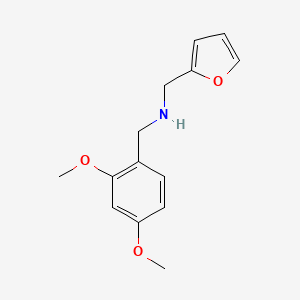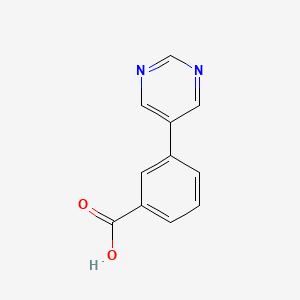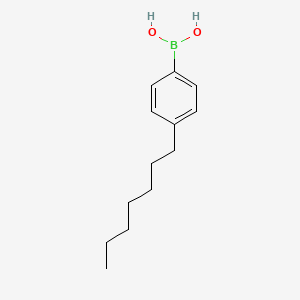![molecular formula C12H14F3N B1307632 2-[3-(Trifluoromethyl)phenyl]piperidine CAS No. 383128-75-4](/img/structure/B1307632.png)
2-[3-(Trifluoromethyl)phenyl]piperidine
Overview
Description
The compound "2-[3-(Trifluoromethyl)phenyl]piperidine" is a chemical structure that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug discovery. Piperidine derivatives are known for their presence in various pharmacologically active molecules and are often explored for their unique chemical properties and reactivity 10.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various synthetic routes. One method involves the ring expansion of (trifluoromethyl)prolinols, which are obtained from L-proline, leading to the formation of 3-substituted 2-(trifluoromethyl)piperidines with regio- and diastereoselectivity . Another approach includes the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines, allowing access to stereochemically defined piperazines . Additionally, metal triflate-catalyzed diastereoselective nucleophilic substitution reactions have been developed for the synthesis of piperidine derivatives, demonstrating high selectivity and efficiency .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with various substituents influencing the overall conformation and reactivity of the molecule. For instance, the anion of 2,6-di(phenylimino)piperidine supports linear chains of metal atoms in trichromium complexes, indicating the versatility of piperidine scaffolds in coordination chemistry . The crystal structure of related compounds often reveals interesting conformational details, such as the chair conformation of the piperidine ring and the orientation of substituents, which can be axial or equatorial .
Chemical Reactions Analysis
Piperidine derivatives undergo a range of chemical reactions, including electrophilic substitutions, which can be used to further modify the structure and introduce new functional groups . The reactivity of these compounds can be exploited to synthesize biologically active molecules, such as sulfonamide derivatives with potential enzyme inhibitory activities . The presence of functional groups like trifluoromethyl or hydroxyl groups can also influence the reactivity and the types of chemical transformations that these compounds can undergo 10.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Factors such as the presence of electron-withdrawing groups like trifluoromethyl can affect the electron density and polarity of the molecule, which in turn can impact its solubility, boiling point, and other physical properties. The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a crucial role in determining the solid-state properties of these compounds 10.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of compounds related to 2-[3-(Trifluoromethyl)phenyl]piperidine has been analyzed, revealing details about molecular conformations and interactions. Such studies are crucial in understanding the molecular properties and potential applications of these compounds in various fields (Revathi et al., 2015).
Stereoselective Synthesis
- Research on stereoselective synthesis of 3-Substituted 2-(Trifluoromethyl)piperidines, which are related to the compound , highlights advanced techniques in chemical synthesis. These methods are significant for creating specific molecular configurations necessary for certain applications (Rioton et al., 2015).
Glycosylation Reactions
- The use of trifluoromethyl-substituted compounds in glycosylation reactions has been explored. This research is relevant in the field of carbohydrate chemistry, particularly in the synthesis of complex sugars for various applications (Crich & Vinogradova, 2007).
Luminescence Properties
- Studies on the luminescence properties of trifluoromethyl-substituted compounds, including those structurally related to this compound, have been conducted. Such research is essential in the development of materials for optoelectronic applications (Moriguchi et al., 2017).
Cytotoxic Activity
- Research has been conducted on the cytotoxic activities of certain trifluoromethylphenyl-substituted compounds against tumor cell lines. This is significant in the field of medicinal chemistry, especially in the search for new anticancer agents (Mahdavi et al., 2011).
Fluorinated N-Heterocycles
- The development of methods to synthesize fluorinated piperidines and their applications in discovery chemistry has been a focus of research. Such studies are crucial for the advancement of pharmaceuticals and agrochemicals (García-Vázquez et al., 2021).
Enzyme Inhibition
- The design of piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase is an area of interest. This research is relevant in developing new therapeutic agents (Thalji et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is suggested that compounds with similar structures may interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other compounds, it may act as a receptor antagonist, blocking the action of certain neurotransmitters .
Pharmacokinetics
Its molecular weight is 229.25 , which may influence its bioavailability and distribution within the body.
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGYJPKFIYPWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400914 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383128-75-4 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)








